molecular formula C10H16N4O2S B6248716 tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate CAS No. 2613381-89-6

tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate

Cat. No. B6248716
CAS RN: 2613381-89-6
M. Wt: 256.3
InChI Key:
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Description

Tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate (TBATC) is a synthetic compound that has been the subject of increasing interest in recent years due to its potential applications in the fields of biochemistry and physiology. TBATC is a heterocyclic compound that belongs to the class of thiazolidines, and has a molecular weight of 246.3 g/mol. TBATC has been found to possess several interesting properties, including its ability to act as an inhibitor of several enzymes, as well as its potential use as a drug delivery system.

Scientific Research Applications

Tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate has been studied extensively in recent years due to its potential applications in the fields of biochemistry and physiology. In particular, tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate has been found to act as an inhibitor of several enzymes, including butyrylcholinesterase, acetylcholinesterase, and monoamine oxidase. tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate has also been studied for its potential use as a drug delivery system, as it has been found to be able to form stable complexes with a variety of drugs.

Mechanism of Action

Tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate has been found to act as an inhibitor of several enzymes, including butyrylcholinesterase, acetylcholinesterase, and monoamine oxidase. tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate works by binding to the active site of these enzymes, preventing them from carrying out their normal functions. tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate has also been found to form stable complexes with a variety of drugs, allowing them to be more easily transported and delivered to their target sites.
Biochemical and Physiological Effects
tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate has been found to have several biochemical and physiological effects, including its ability to inhibit the activity of several enzymes, as well as its potential use as a drug delivery system. tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate has been found to act as an inhibitor of butyrylcholinesterase, acetylcholinesterase, and monoamine oxidase. tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate has also been found to be able to form stable complexes with a variety of drugs, allowing them to be more easily transported and delivered to their target sites.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate has several advantages and limitations when used in lab experiments. One advantage of tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate is its ability to form stable complexes with a variety of drugs, allowing them to be more easily transported and delivered to their target sites. Additionally, tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate has been found to act as an inhibitor of several enzymes, including butyrylcholinesterase, acetylcholinesterase, and monoamine oxidase.
However, there are also several limitations to using tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate in lab experiments. tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate is a synthetic compound, and as such, it is not always easy to obtain in large quantities. Additionally, tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate is a heterocyclic compound, and as such, it is not always easy to synthesize.

Future Directions

Given the potential applications of tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate in the fields of biochemistry and physiology, there are a number of potential future directions for research. One potential future direction is to further explore the potential of tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate as a drug delivery system. Additionally, further research could be conducted to explore the potential of tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate as an inhibitor of other enzymes, as well as its potential applications in other areas, such as cancer therapy. Finally, further research could be conducted to explore the potential of tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate as a therapeutic agent, and to develop new methods for synthesizing and purifying tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate.

Synthesis Methods

Tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate can be synthesized using a variety of methods, including the reaction of 5-amino-1,2,4-thiadiazole with tert-butyl isocyanate in the presence of a base catalyst. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile, and is typically complete within 1-2 hours. The product is then isolated and purified via column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with 5-amino-1,2,4-thiadiazole in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 3-(bromomethyl)azetidine-1-carboxylate", "5-amino-1,2,4-thiadiazole", "Base (e.g. potassium carbonate)", "Solvent (e.g. DMF)" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-(bromomethyl)azetidine-1-carboxylate and 5-amino-1,2,4-thiadiazole in a suitable solvent (e.g. DMF).", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography to obtain tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate as a white solid." ] }

CAS RN

2613381-89-6

Product Name

tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate

Molecular Formula

C10H16N4O2S

Molecular Weight

256.3

Purity

95

Origin of Product

United States

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